molecular formula C5H10O5 B1683430 D-xylulose CAS No. 5962-29-8

D-xylulose

Cat. No. B1683430
CAS RN: 5962-29-8
M. Wt: 150.13 g/mol
InChI Key: ZAQJHHRNXZUBTE-WUJLRWPWSA-N
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Description

D-xylulose is a monosaccharide containing five carbon atoms . It is converted from xylitol by the enzyme NAD±linked xylitol dehydrogenase in the glucuronate pathway . This pathway is the most important xylitol-handling metabolic pathway in mammals .


Synthesis Analysis

1-Deoxy-D-xylulose-5-phosphate synthase (DXS) is the first rate-limiting enzyme involved in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for terpenoids biosynthesis . Up to date, three types of DXS (DXS1, DXS2, and DXS3) have been identified in plants .


Molecular Structure Analysis

The first crystal structures of 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) from Mycobacterium tuberculosis indicate a distinct mechanism of intermediate stabilization .


Chemical Reactions Analysis

D-xylose directly interacts with XylR and inhibits its DNA-binding ability, thus blocking XylR-mediated repression . The reaction pathway of the isomerization of D-xylose catalyzed by the enzyme D-xylose isomerase has been studied .


Physical And Chemical Properties Analysis

D-xylulose has the chemical formula C5H10O5 . It is a colorless syrup at room temperature .

Scientific Research Applications

  • Bacterial Cellulose Production
    D-Xylulose has been studied for its potential in the production of bacterial cellulose. Research has shown that bacterial strains capable of producing cellulose in D-glucose medium were not able to metabolize D-xylose effectively. However, D-xylose becomes a utilizable substrate for bacterial cellulose production when xylose-isomerase is added to the medium, demonstrating its potential application in enhancing bacterial cellulose yield (Ishihara, Matsunaga, Hayashi, & Tišler, 2002).

  • Ethanol Production
    D-Xylulose has been observed as a fermentable substrate to ethanol by yeasts, including industrial bakers' yeast, under fermentative conditions. This process involves the conversion of D-xylose to D-xylulose by xylose isomerase, followed by fermentation to ethanol by yeasts. This suggests a potential application of D-xylulose in biofuel production (Gong, Chen, Flickinger, Chiang, & Tsao, 1981).

  • Enzymatic Synthesis and Applications
    D-Xylulose plays a significant role in the synthesis of β-xylopyranosides, which have various applications, such as enzyme inhibitors and surfactants. This highlights the importance of D-xylulose in the development of biomass-derived molecules (Brusa, Muzard, Rémond, & Plantier-Royon, 2015).

  • Reaction Kinetics in High-Temperature Water
    The reaction kinetics of D-xylose, including the formation of D-xylulose, in high-temperature water have been studied. This research is relevant for understanding the chemical behavior of D-xylulose under extreme conditions, which could have implications in industrial processes like biomass conversion (Aida, Shiraishi, Kubo, Watanabe, & Smith, 2010).

  • Isomerization Process
    The enzymatic isomerization of D-xylose to D-xylulose has been demonstrated in Pseudomonas hydrophila, indicating the biochemical pathway and enzymatic properties significant for various industrial and biotechnological applications (Hochster & Watson, 1954).

  • Enhanced Fermentation Efficiency
    Research indicates that the overexpression of xylulokinase in yeasts can enhance the fermentation of D-xylulose, thereby increasing the efficiency of ethanol production. This finding is vital for improving biofuel production processes (Deng & Ho, 1990).

Future Directions

Lignocellulosic biomass, of which D-xylose accounts for approximately 35% of the total sugar, has attracted attention as a future energy source for biofuel . The enzyme xylose reductase, which is responsible for the reduction of xylose into xylitol, is an emerging industrially important food enzyme due to its major application in the production of xylitol .

properties

IUPAC Name

(3S,4R)-1,3,4,5-tetrahydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQJHHRNXZUBTE-WUJLRWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415364, DTXSID201337597
Record name D-Xylulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Threo-2-Pentulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-xylulose

CAS RN

551-84-8, 5962-29-8
Record name D-Xylulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xylulose, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylulose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Xylulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Threo-2-Pentulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XYLULOSE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N4LZL67SA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name XYLULOSE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSC9WAF8X1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22,600
Citations
HK Lichtenthaler - Annual review of plant biology, 1999 - annualreviews.org
… (b) the alternative, non-mevalonate 1-deoxy-d-xylulose-5-phosphate (DOXP) pathway for the … This review summarizes current knowledge of the novel 1-deoxy-d-xylulose-5-phosphate (…
Number of citations: 735 www.annualreviews.org
LC Chiang, CS Gong, LF Chen… - Applied and …, 1981 - Am Soc Microbiol
… D-xylulose fermentation by bakers' yeast and to evaluate the ability of yeast to ferment D-xylulose … the slow rate of ethanol production from D-xylulose (5). MATERIALS AND METHODS …
Number of citations: 174 journals.asm.org
L Meile, LM Rohr, TA Geissmann… - Journal of …, 2001 - Am Soc Microbiol
A d-xylulose 5-phosphate/d-fructose 6-phosphate phosphoketolase (Xfp) from the probioticBifidobacterium lactis was purified to homogeneity. The specific activity of the purified …
Number of citations: 179 journals.asm.org
P Cuatrecasas, S Segal - Science, 1966 - science.org
… This reaction, together with the subsequent formation of 3ketogalactonic acid which can be decarboxylated to yield D-xylulose, is a newly discovered pathway for the metabolism of …
Number of citations: 112 www.science.org
FT Zimmermann, A Schneider, U Schörken… - Tetrahedron …, 1999 - Elsevier
… 2 -donor component d-xylulose 5-phosphate (d-threo-2-pentulose 5-phosphate, 1) is the assay substrate of choice because of its superior kinetic constants (K m 160 μM).[4]d-Xylulose 5-…
Number of citations: 108 www.sciencedirect.com
PJ Proteau - Bioorganic chemistry, 2004 - Elsevier
… The second enzyme in this pathway, 1-deoxy-d-xylulose 5-phosphate reductoisomerase (… This enzyme converts 1-deoxy-d-xylulose 5-phosphate (DXP) into the branched compound …
Number of citations: 148 www.sciencedirect.com
PY Wang, BF Johnson, H Schneider - Biotechnology Letters, 1980 - Springer
Fermentation of D-xylose by yeasts using glucose isomerase in the medium to convert D-xylose to D-xylulose … fermenters of D-xylulose … when pure 1% D-xylulose was used, …
Number of citations: 104 link.springer.com
K Izumori, K Tuzaki - Journal of Fermentation Technology, 1988 - Elsevier
… produced and 5 g of D-xylose remained in the reaction mixture; no D-xylulose was detected. … mixture containing D-xylulose. This paper deals with the biotransformation of D-xylulose to …
Number of citations: 65 www.sciencedirect.com
JM Estévez, A Cantero, A Reindl, S Reichler… - Journal of Biological …, 2001 - ASBMB
… -deoxy-d-xylulose-5-phosphate synthase. To investigate whether or not 1-deoxy-d-xylulose-5… isoprenoids correlate with changes in 1-deoxy-d-xylulose-5-phosphate synthase levels, we …
Number of citations: 762 www.jbc.org
M Harker, PM Bramley - FEBS letters, 1999 - Elsevier
… The first reaction of IPP biosynthesis in Escherichia coli is the formation of 1-deoxy-d-xylulose-5-phosphate, catalysed by 1-deoxy-d-xylulose-5-phosphate synthase (DXPS). E. coli …
Number of citations: 210 www.sciencedirect.com

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